N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-6-piperidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O/c18-12-5-4-11(17(19,20)21)8-13(12)24-16(26)14-9-15(23-10-22-14)25-6-2-1-3-7-25/h4-5,8-10H,1-3,6-7H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJOREXMCXEAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C15H15ClF3N3O
- Molecular Weight : 351.75 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits several mechanisms of action, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
Enzyme Inhibition
- CDK Inhibition : The compound has demonstrated potent inhibitory effects on CDK9, leading to reduced transcription of anti-apoptotic proteins such as Mcl-1. This results in increased apoptosis in cancer cells .
- EGFR and VEGFR Inhibition : It also displays inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis .
Biological Activity Data
Recent studies have provided quantitative data on the biological activity of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 29 - 59 | Induces apoptosis via caspase activation |
| A549 (Lung Cancer) | 40 - 204 | Inhibits EGFR signaling |
| MCF7 (Breast Cancer) | 50 - 100 | CDK inhibition leading to cell cycle arrest |
Study on HepG2 Cells
In a study investigating the effects on HepG2 liver cancer cells, treatment with the compound resulted in:
- Increased Apoptosis : The percentage of apoptotic cells increased significantly from 0.29% in control to 9.74% post-treatment.
- Cell Cycle Arrest : Flow cytometry analysis revealed an increase in G1 phase cells from 43.86% to 49.18%, indicating an antiproliferative effect .
Mechanistic Insights
Further mechanistic studies indicated that the compound upregulates pro-apoptotic proteins such as caspase-3 and Bax while downregulating Bcl-2, thereby promoting apoptosis. The expression levels were notably higher compared to control groups, reinforcing the compound's potential as an anticancer agent .
Q & A
Q. What are the key synthetic pathways for N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Introduction of the piperidinyl group at the pyrimidine core.
- Amide coupling : Reaction of the pyrimidine-4-carboxylic acid derivative with the substituted aniline (e.g., 2-chloro-5-(trifluoromethyl)aniline).
- Optimization parameters :
- Temperature : Elevated temperatures (80–120°C) for amide bond formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation.
Analytical techniques such as HPLC (for purity >95%) and NMR (for structural confirmation) are critical for monitoring intermediates and final products .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and piperidine ring integration.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., intramolecular N–H⋯N bonds observed in related pyrimidines) .
- HPLC-PDA : Ensures purity and identifies byproducts from incomplete substitution or coupling steps .
Q. What preliminary structure-activity relationship (SAR) insights exist for this compound?
- Piperidine substitution : The piperidin-1-yl group enhances solubility and modulates steric interactions with target proteins.
- Trifluoromethyl group : Increases metabolic stability and lipophilicity, as seen in analogs with similar substituents .
- Chlorophenyl moiety : Critical for target binding affinity, as removal reduces potency in kinase inhibition assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
Q. What strategies are effective for improving the pharmacokinetic profile of this compound?
- Metabolic stability :
- Replace labile functional groups (e.g., ester-to-amide substitution) to reduce hepatic clearance.
- Cyclopropyl groups : Introduce into the piperidine ring to block cytochrome P450 oxidation .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction and adjust lipophilicity via fluorinated substituents .
Q. How can target engagement and mechanism of action be validated in complex biological systems?
- Chemical proteomics : Employ pull-down assays with biotinylated probes to identify binding partners.
- Kinase profiling : Screen against panels of 400+ kinases to confirm selectivity (e.g., dual Src/Abl inhibition observed in analogs) .
- In vivo xenografts : Monitor tumor regression in dose-response studies (e.g., 50–100 mg/kg oral dosing) with pharmacodynamic markers (phospho-Src/Abl levels) .
Q. What computational methods are suitable for predicting off-target interactions and toxicity?
- Molecular docking : Use AutoDock Vina to screen against hERG channels or CYP isoforms to flag cardiac or metabolic risks.
- Machine learning models : Train on Tox21 datasets to predict hepatotoxicity or genotoxicity based on structural fingerprints.
- ADMET prediction : SwissADME or ADMETlab 2.0 to estimate bioavailability and blood-brain barrier penetration .
Q. How do crystallographic polymorphs impact the compound’s physicochemical properties and bioactivity?
- Polymorph screening : Use solvent evaporation or cooling crystallization to identify stable forms.
- Impact on solubility : Amorphous forms may enhance dissolution rates but reduce shelf-life.
- Bioactivity correlation : Compare IC50 values of polymorphs (e.g., Form I vs. Form II in related pyrimidines showed 2.3-fold potency differences due to hydrogen-bonding variations) .
Q. What methodologies are recommended for scaling up synthesis while maintaining purity?
- Flow chemistry : Continuous processing reduces batch variability and improves heat management.
- Quality by Design (QbD) : Define critical process parameters (CPPs) like mixing speed and temperature gradients using Design of Experiments (DoE).
- In-line PAT tools : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
